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Abstract

4-(4-Chlorophenyl)-2-hydroxythiazole is a substituted thiazole derivative that has garnered
interest within the scientific community as a versatile synthetic intermediate.[1] Its structural
motif is a key component in a variety of biologically active molecules, demonstrating potential
applications in medicinal chemistry and agrochemical research. This guide provides a
comprehensive overview of its chemical and physical properties, a plausible synthetic route,
detailed spectral analysis, and a discussion of its potential biological significance based on
related structures. Furthermore, this document outlines crucial safety and handling protocols
and suggests modern analytical techniques for its characterization and quality control.

Introduction and Molecular Overview

The thiazole ring is a fundamental scaffold in medicinal chemistry, and its derivatives are
known to exhibit a wide range of biological activities.[2][3] The title compound, 4-(4-
Chlorophenyl)-2-hydroxythiazole, incorporates a 4-chlorophenyl group, which can
significantly influence its electronic properties and interactions with biological targets.[1] The 2-
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hydroxy substitution is of particular interest due to the potential for keto-enol tautomerism, a
phenomenon that can impact its chemical reactivity and biological function.[4][5] This
compound serves as a valuable building block for the synthesis of more complex molecules
with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[1]
It also has reported applications in the development of herbicides and fungicides.[1]

Molecular Structure and Isomerism

A critical feature of 2-hydroxythiazoles is their existence in a tautomeric equilibrium with the
corresponding thiazol-2(3H)-one (keto form). This equilibrium is influenced by factors such as
the solvent, temperature, and the electronic nature of the substituents.[5] Understanding this
tautomerism is essential for predicting the compound's reactivity and its interactions in
biological systems.

4-(4-Chlorophenyl)-1,3-thiazol-2-ol Equilibrium 4-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one
(Enol Form) (Keto Form)

Click to download full resolution via product page

Caption: Keto-enol tautomerism of 4-(4-Chlorophenyl)-2-hydroxythiazole.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of 4-(4-
Chlorophenyl)-2-hydroxythiazole is fundamental for its application in research and
development.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of the
compound.
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Property Value Source
CAS Number 2103-98-2 [1]
Molecular Formula CoHeCINOS [1]
Molecular Weight 211.67 g/mol [1]
Appearance Cream-colored powder [1]
Melting Point 218-224 °C [1]
Purity > 98% (HPLC) [1]
While specific data is limited,
related 2-aminothiazoles are
N soluble in polar organic
Solubility [6]

solvents. Solubility in solvents
such as DMSO, DMF, and

alcohols is expected.

Spectral Analysis

Detailed spectral data is crucial for the unambiguous identification and characterization of 4-(4-

Chlorophenyl)-2-hydroxythiazole. The following are predicted spectral characteristics based

on data from closely related analogs.

e H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals

for the aromatic protons of the 4-chlorophenyl group, typically in the range of & 7.0-8.0 ppm.

[7][8] The thiazole proton will likely appear as a singlet. The position of the hydroxyl proton

signal will be variable and dependent on the solvent and concentration due to hydrogen

bonding and the keto-enol tautomerism.[5]

e 13C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbons of the

chlorophenyl ring and the thiazole ring. The carbonyl carbon of the keto tautomer would be

expected to appear significantly downfield.[7][8]

o Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional

groups present. Key expected absorptions include O-H stretching for the enol form, N-H and
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C=0 stretching for the keto form, C=N and C=C stretching of the thiazole and phenyl rings,
and C-Cl stretching.[9][10]

e Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to
the molecular weight of the compound (211.67 g/mol ), with a characteristic isotopic pattern
due to the presence of chlorine.[11]

Synthesis and Purification

The synthesis of 4-(4-Chlorophenyl)-2-hydroxythiazole can be achieved through a variation
of the Hantzsch thiazole synthesis. This well-established method involves the condensation of
an a-haloketone with a thioamide or a related compound.

Proposed Synthetic Pathway

Acidic or Basic
Hydrolysis
(Z-Bromo-1-(4-ch|0rophenyl)ethan-1-0ne)

\ Cyclization Hydrolysis
Intermediate 2-Amino-4-(4-chlorophenyl)thiazole 4-(4-Chlorophenyl)-2-hydroxythiazole
Thiourea

Click to download full resolution via product page

Caption: Proposed synthetic route for 4-(4-Chlorophenyl)-2-hydroxythiazole.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of the corresponding 2-amino derivative.[12]

o Reaction Setup: To a solution of 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 mmol) in a
suitable solvent such as ethanol, add thiourea (1.2 mmol).
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e Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours.
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

o Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the intermediate
2-amino-4-(4-chlorophenyl)thiazole is isolated.

» Hydrolysis: The isolated aminothiazole is then subjected to acidic or basic hydrolysis to yield
the final product, 4-(4-Chlorophenyl)-2-hydroxythiazole.

 Purification: The crude product can be purified by recrystallization from an appropriate
solvent system to afford the pure compound.

Biological Activity and Potential Applications

While specific biological data for 4-(4-Chlorophenyl)-2-hydroxythiazole is not extensively
reported, the broader class of 4-(4-chlorophenyl)thiazole derivatives has shown significant
promise in various therapeutic areas.

Antiparasitic Activity

Derivatives of 4-(4-chlorophenyl)thiazole have been evaluated for their efficacy against
neglected tropical diseases. Studies have shown that these compounds exhibit activity against
Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and
Chagas disease, respectively.[8] For instance, certain derivatives have displayed ICso values in
the micromolar range against the promastigote and trypomastigote forms of these parasites.

Anticancer and Enzyme Inhibition

The thiazole scaffold is a common feature in many anticancer agents.[2][13] Research on
related 4-(4-chlorophenyl)thiazole derivatives has demonstrated their potential to inhibit cancer
cell proliferation.[2] Furthermore, novel derivatives have been investigated for their inhibitory
effects on enzymes related to neurodegenerative disorders, such as acetylcholinesterase
(AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).[14]

Anti-inflammatory and Antimicrobial Potential

The 4-(4-chlorophenyl)thiazole core is considered a valuable starting point for the development
of anti-inflammatory and antimicrobial drugs.[1] The anti-inflammatory activity may be linked to
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the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[15] The
antimicrobial potential has been demonstrated against various bacterial and fungal strains.[16]

Analytical Methodologies

Robust analytical methods are essential for the quality control and quantification of 4-(4-
Chlorophenyl)-2-hydroxythiazole.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable technique for assessing the
purity of the compound and for quantitative analysis.[17][18][19]

e Column: A C18 stationary phase is commonly used.

o Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic
modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

o Detection: UV detection at a wavelength corresponding to the absorbance maximum of the
compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For more sensitive and selective analysis, especially in complex matrices such as biological
samples, an LC-MS/MS method is recommended.[17] This technique combines the separation
power of HPLC with the mass-resolving capability of mass spectrometry, allowing for accurate
guantification and structural confirmation.

Safety and Handling

4-(4-Chlorophenyl)-2-hydroxythiazole is classified as a hazardous substance and should be
handled with appropriate precautions.

Hazard Statements:[20]
e H301: Toxic if swallowed.

e H315: Causes skin irritation.
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e H318: Causes serious eye damage.
o H335: May cause respiratory irritation.
Precautionary Measures:

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection.

e Handling: Use in a well-ventilated area. Avoid breathing dust.

» Storage: Store in a tightly closed container in a cool, dry place at 0-8°C.[1]

Conclusion

4-(4-Chlorophenyl)-2-hydroxythiazole is a valuable chemical entity with significant potential
as a building block in the synthesis of novel therapeutic agents and agrochemicals. Its rich
chemistry, particularly its tautomeric nature, and the demonstrated biological activities of its
derivatives make it a compound of high interest for further research and development. This
guide provides a foundational understanding of its properties, synthesis, and potential
applications, serving as a valuable resource for scientists in the field.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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